molecular formula C19H23N3O4S B2799663 N-methyl-2-((1-(4-methylquinoline-6-carbonyl)piperidin-4-yl)sulfonyl)acetamide CAS No. 1797302-65-8

N-methyl-2-((1-(4-methylquinoline-6-carbonyl)piperidin-4-yl)sulfonyl)acetamide

Cat. No. B2799663
CAS RN: 1797302-65-8
M. Wt: 389.47
InChI Key: CKNGIEVEMWVIRW-UHFFFAOYSA-N
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Description

“N-methyl-2-((1-(4-methylquinoline-6-carbonyl)piperidin-4-yl)sulfonyl)acetamide” is a complex organic compound. It contains a quinoline, piperidine, and sulfonyl group, indicating that it might have interesting chemical and biological properties . The compound has a molecular weight of 389.47.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including the compound , serve as essential building blocks for drug development. Their structural versatility allows for modifications that can enhance pharmacological properties. Researchers explore the synthesis of novel piperidine-based drugs by incorporating this moiety into potential therapeutic agents .

Anti-Inflammatory and Analgesic Activities

Certain piperidine derivatives exhibit anti-inflammatory and analgesic effects. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have demonstrated promising activities in this regard .

Spiropiperidines and Condensed Piperidines

The compound can participate in intra- and intermolecular reactions leading to the formation of various piperidine derivatives, including spiropiperidines and condensed piperidines. These structural motifs are valuable for drug design and synthesis .

Biological Evaluation of Piperidine-Containing Drugs

Researchers actively explore the biological activity of synthetic and natural piperidines. By evaluating their effects on specific targets (e.g., receptors, enzymes), they identify potential drug candidates. The piperidine moiety plays a crucial role in these investigations .

Multicomponent Reactions and Cyclization

Efficient synthetic methods for substituted piperidines are essential. Researchers employ multicomponent reactions, cyclization strategies, and functionalization techniques to access diverse piperidine derivatives. These approaches contribute to drug discovery and development .

Hydrogenation and Amination

Hydrogenation reactions and amination processes allow for the introduction of substituents onto the piperidine scaffold. These transformations expand the chemical space of piperidine-based compounds, enabling the creation of new drug candidates .

properties

IUPAC Name

N-methyl-2-[1-(4-methylquinoline-6-carbonyl)piperidin-4-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-13-5-8-21-17-4-3-14(11-16(13)17)19(24)22-9-6-15(7-10-22)27(25,26)12-18(23)20-2/h3-5,8,11,15H,6-7,9-10,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNGIEVEMWVIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)C(=O)N3CCC(CC3)S(=O)(=O)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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